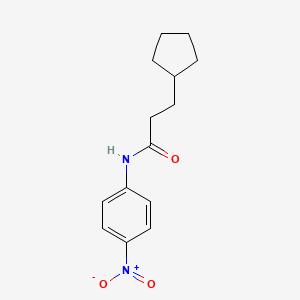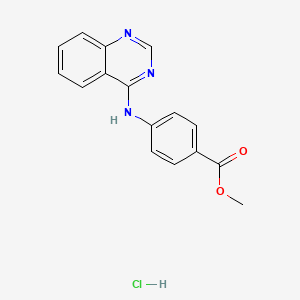
3-cyclopentyl-N-(4-nitrophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclopentyl-N-(4-nitrophenyl)propanamide is an organic compound with the molecular formula C14H18N2O3 It is characterized by a cyclopentyl group attached to a propanamide backbone, with a nitrophenyl group at the para position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-(4-nitrophenyl)propanamide typically involves the following steps:
Formation of the Propanamide Backbone: This can be achieved through the reaction of a suitable amine with a propanoic acid derivative under appropriate conditions.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions, where a cyclopentyl halide reacts with the amide.
Nitration of the Phenyl Ring: The nitrophenyl group is introduced through nitration of the phenyl ring, typically using a mixture of concentrated nitric and sulfuric acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
3-cyclopentyl-N-(4-nitrophenyl)propanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) solutions.
Major Products
Reduction: 3-cyclopentyl-N-(4-aminophenyl)propanamide.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Hydrolysis: Cyclopentylpropanoic acid and 4-nitroaniline.
科学的研究の応用
3-cyclopentyl-N-(4-nitrophenyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-cyclopentyl-N-(4-nitrophenyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in redox reactions, while the amide bond provides structural stability and potential hydrogen bonding interactions.
類似化合物との比較
Similar Compounds
3-cyclopentyl-N-(3-nitrophenyl)propanamide: Similar structure but with the nitro group at the meta position.
3-cyclopentyl-N-(4-fluoro-3-nitrophenyl)propanamide: Contains a fluorine atom in addition to the nitro group.
Uniqueness
3-cyclopentyl-N-(4-nitrophenyl)propanamide is unique due to the specific positioning of the nitro group, which can influence its reactivity and interactions. The cyclopentyl group also adds to its distinct chemical properties, making it a valuable compound for various applications.
特性
IUPAC Name |
3-cyclopentyl-N-(4-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-14(10-5-11-3-1-2-4-11)15-12-6-8-13(9-7-12)16(18)19/h6-9,11H,1-5,10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOGSSBYFPETSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-bromophenyl)-4-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide](/img/structure/B4944064.png)
![2-(4-chlorophenyl)-N-[2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4944071.png)
![N-[1-[(2,4-dimethoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B4944074.png)

![2-(4-methoxyphenoxy)-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide](/img/structure/B4944084.png)
![dimethyl 5-[(1-adamantylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4944085.png)
![2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B4944092.png)
![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-pyrazinyl)ethyl]-2-pyridinamine](/img/structure/B4944101.png)
![1-Tert-butyl-4-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B4944127.png)
![3-[(3,5-Dichlorophenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4944137.png)



